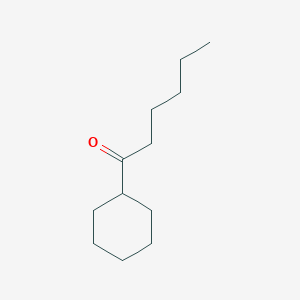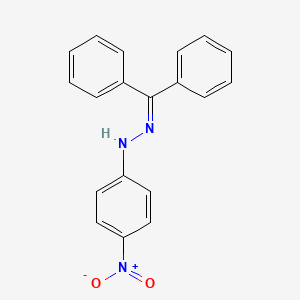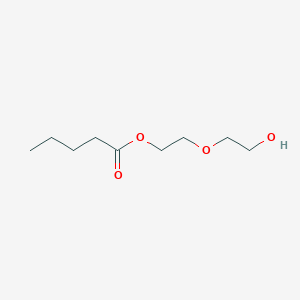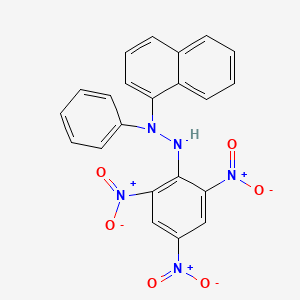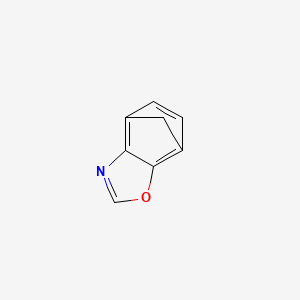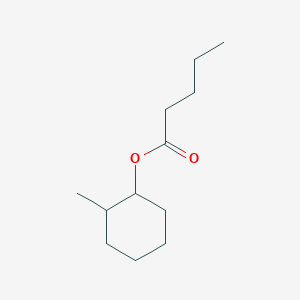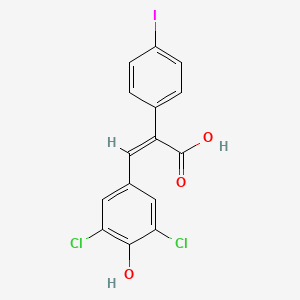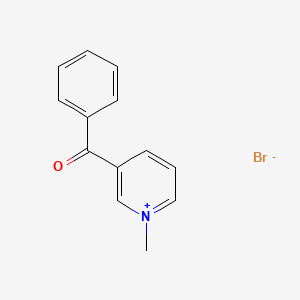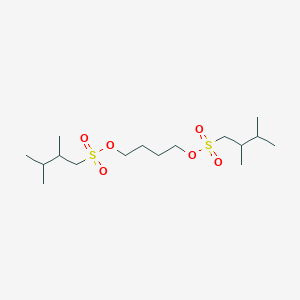
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) is a chemical compound that features a butane backbone with two sulfonate groups attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) typically involves the reaction of butane-1,4-diol with 2,3-dimethylbutane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for large-scale production and improved efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) can undergo various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The sulfonate groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or ammonia in ethanol can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halides or amines, depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) involves its ability to interact with various molecular targets. The sulfonate groups can form strong ionic interactions with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in a range of applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate):
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonyl chloride): A precursor used in the synthesis of the sulfonate compound.
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonic acid): An oxidized form of the sulfonate compound.
Uniqueness
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
5458-44-6 |
|---|---|
Molekularformel |
C16H34O6S2 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
4-(2,3-dimethylbutylsulfonyloxy)butyl 2,3-dimethylbutane-1-sulfonate |
InChI |
InChI=1S/C16H34O6S2/c1-13(2)15(5)11-23(17,18)21-9-7-8-10-22-24(19,20)12-16(6)14(3)4/h13-16H,7-12H2,1-6H3 |
InChI-Schlüssel |
BSIWORPCWLQVBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)CS(=O)(=O)OCCCCOS(=O)(=O)CC(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


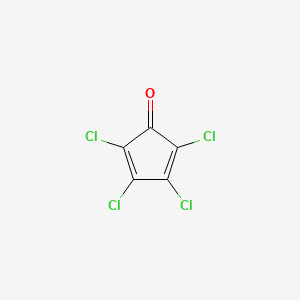
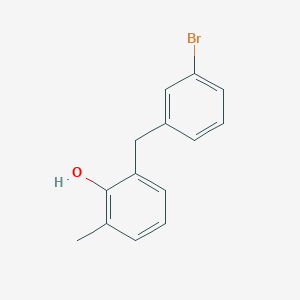
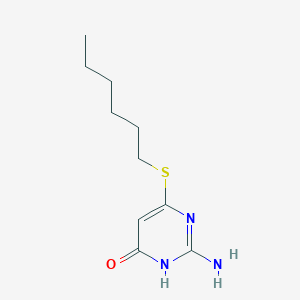
![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)
